molecular formula C21H16N2O3S B11329259 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11329259
M. Wt: 376.4 g/mol
InChI Key: PFCKTQIYETUZNT-UHFFFAOYSA-N
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Description

The compound 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative substituted at position 3 with a 1,3-benzodioxol-5-ylmethyl group and at position 5 with a 4-methylphenyl group. Thieno[2,3-d]pyrimidin-4(3H)-one scaffolds are recognized for their pharmacological versatility, including antibacterial, antitumor, and anti-inflammatory activities . The benzodioxole moiety may enhance metabolic stability and binding affinity due to its electron-rich aromatic system, while the 4-methylphenyl group contributes hydrophobicity and steric bulk .

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H16N2O3S/c1-13-2-5-15(6-3-13)16-10-27-20-19(16)21(24)23(11-22-20)9-14-4-7-17-18(8-14)26-12-25-17/h2-8,10-11H,9,12H2,1H3

InChI Key

PFCKTQIYETUZNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a Friedel-Crafts alkylation reaction, where the benzodioxole precursor reacts with the thienopyrimidine core in the presence of a Lewis acid catalyst.

    Attachment of the Methylphenyl Group: The final step involves the coupling of the methylphenyl group to the thienopyrimidine core, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or methylphenyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares the target compound with structurally similar thieno[2,3-d]pyrimidin-4(3H)-one derivatives:

Compound Name (CAS/Reference) R3 Substituent R5 Substituent Molecular Weight Key Features/Biological Activity
Target Compound 1,3-Benzodioxol-5-ylmethyl 4-Methylphenyl Not reported Unique benzodioxole group; potential enhanced metabolic stability
3-Amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Amino 4-Methylphenyl 257.31 Amino group may improve solubility and H-bonding interactions
5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one - 4-Methoxyphenyl 258.29 Methoxy group enhances electron density; potential for π-π stacking
2-Mercapto-5-(4-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one Tetrahydrofuran-2-ylmethyl 4-Methylphenyl 358.48 Mercapto group enables disulfide bonding; tetrahydrofuran enhances solubility
3-Allyl-2-mercapto-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Allyl 4-Methylphenyl 314.43 Allyl group introduces aliphatic flexibility; antimicrobial activity reported
Key Observations:

Position 3 Modifications: The target compound’s 1,3-benzodioxol-5-ylmethyl group distinguishes it from analogs with simpler substituents (e.g., amino, allyl). Benzodioxole’s fused aromatic system may confer resistance to oxidative metabolism compared to aliphatic groups like tetrahydrofuran-2-ylmethyl . Compounds with mercapto (e.g., ) or allyl groups (e.g., ) exhibit reactive sites for covalent interactions or further functionalization.

Position 5 Modifications: The 4-methylphenyl group is common in multiple analogs, suggesting its role in hydrophobic interactions with biological targets.

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Benzodioxole moiety : Known for its influence on various biological activities including anti-inflammatory and anticancer effects.
  • Thieno[2,3-d]pyrimidine core : This scaffold is often associated with kinase inhibition and other therapeutic actions.

Anticancer Properties

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it may induce apoptosis in various cancer cell lines through the activation of intrinsic pathways mediated by reactive oxygen species (ROS) production .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several pathogens. In vitro assays revealed effective inhibition of bacterial growth, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The benzodioxole component is known for its anti-inflammatory properties. Studies suggest that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

  • Kinase Inhibition : The thieno[2,3-d]pyrimidine structure is known to interact with various kinases involved in cell signaling pathways, which may explain its anticancer effects.
  • Oxidative Stress Induction : The generation of ROS leads to cellular stress and apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes related to inflammation and microbial resistance.

Case Studies

  • Anticancer Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 = 10 µM) after 48 hours of exposure. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analyses .
  • Antimicrobial Efficacy : A separate investigation tested the compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. The results indicate a strong potential for development into a therapeutic agent for bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueMechanism of Action
AnticancerMCF-710 µMApoptosis induction via ROS
AntimicrobialStaphylococcus aureus15 µg/mLCell wall synthesis disruption
Escherichia coli20 µg/mLCell wall synthesis disruption
Anti-inflammatoryVarious modelsN/AInhibition of COX-2 and cytokines

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